Prunioside A
Description
Prunioside A is a terpene glycoside first isolated from Spiraea prunifolia (Rosaceae family) . Structurally, it consists of a cinnamoyl moiety linked to a glucose unit via an ester bond, with additional hydroxyl and methyl groups contributing to its stereochemical complexity . It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective activities. For example, Oh et al. Its rarity in nature is notable, with only two documented isolations: from S. prunifolia and S. thunbergii .
Properties
Molecular Formula |
C25H30O11 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[2-methyl-1-[(4Z)-5-oxo-4-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethylidene]oxolan-2-yl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H30O11/c1-13(2)23(36-19(28)8-5-14-3-6-16(27)7-4-14)17-11-15(24(32)34-17)9-10-33-25-22(31)21(30)20(29)18(12-26)35-25/h3-9,17-18,20-23,25-27,29-31H,1,10-12H2,2H3/b8-5+,15-9-/t17?,18-,20-,21+,22-,23?,25-/m1/s1 |
InChI Key |
YIAMHLDJJPJHOO-AQCRIIIFSA-N |
Isomeric SMILES |
CC(=C)C(C1C/C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C(=O)O1)OC(=O)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CC(=C)C(C1CC(=CCOC2C(C(C(C(O2)CO)O)O)O)C(=O)O1)OC(=O)C=CC3=CC=C(C=C3)O |
Synonyms |
prunioside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Prunioside A belongs to the cinnamoyl glycoside family. Below is a comparative analysis with related compounds:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings:
Structural Nuances :
- This compound and cis-cinnamoyl glucoside differ in stereochemistry (trans vs. cis configuration), which significantly impacts bioactivity. The trans configuration in this compound enhances its solubility and receptor-binding affinity compared to the cis analog .
- Tannase-treated this compound, generated via enzymatic hydrolysis, lacks the ester bond, resulting in a free cinnamoyl group. This modification increases its anti-inflammatory efficacy (e.g., 55% inhibition of IL-6 vs. 41% in this compound) .
Biological Activity: this compound shows moderate NO inhibition (IC₅₀: 28 μM), while caffeoyl hemiterpene glycosides from the same plant exhibit stronger antioxidant effects (IC₅₀: 12 μM in DPPH assay) . In contrast, cis-cinnamoyl glucoside lacks anti-inflammatory activity but acts as a potent allelochemical, inhibiting root elongation in Lactuca sativa by 80% at 100 μM .
Synergistic Effects: this compound and caffeoyl derivatives from S.
Comparison with Functionally Similar Compounds
This compound shares functional overlap with flavonoid glycosides and triterpenes, though structural differences dictate mechanistic divergence.
Table 2: Functional Comparison with Non-Structural Analogues
Key Findings:
Anti-Inflammatory Action: this compound suppresses NF-κB signaling (70% inhibition at 10 μM), whereas hyperoside primarily targets COX-2 (50% inhibition at same concentration) . Oleanolic acid, a triterpene, shows broader cytotoxicity (e.g., IC₅₀: 15 μM in HepG2 cells) but lacks the specificity of this compound for immune cells .
Bioavailability: this compound’s glycosidic linkage enhances intestinal absorption compared to aglycones like oleanolic acid, as demonstrated in Caco-2 cell models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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